Sodium usnate
CAS No.: 34769-44-3
Cat. No.: VC21340990
Molecular Formula: C18H15NaO7
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34769-44-3 |
---|---|
Molecular Formula | C18H15NaO7 |
Molecular Weight | 366.3 g/mol |
IUPAC Name | sodium;4,8-diacetyl-1-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-3-olate |
Standard InChI | InChI=1S/C18H16O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+1/p-1 |
Standard InChI Key | MKLQPOLHKMNWKN-UHFFFAOYSA-M |
SMILES | CC1=C(C(=C2C(=C1O)C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |
Canonical SMILES | CC1=C(C2=C(C(=C1[O-])C(=O)C)OC3=CC(=O)C(C(=O)C32C)C(=O)C)O.[Na+] |
Chemical Identity and Structure
Chemical Formula and Basic Properties
Sodium usnate is characterized by the molecular formula C₁₈H₁₅NaO₇ and a molecular weight of 366.3 g/mol . The compound represents the monovalent sodium salt of usnic acid, where one of the hydroxyl groups of usnic acid is deprotonated and replaced with a sodium cation.
Table 1: Chemical Identity and Basic Properties of Sodium Usnate
Property | Value |
---|---|
Chemical Name | 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-1,3(2H,9bH)-dione, monosodium salt |
Molecular Formula | C₁₈H₁₅NaO₇ |
Molecular Weight | 366.3 g/mol |
CAS Number | 34769-44-3 |
European Community (EC) Number | 252-204-6 |
Parent Compound | Usnic Acid (CID 5646) |
Structural Characteristics
Sodium usnate retains the dibenzofuran backbone characteristic of usnic acid. The structure features two acetyl groups at positions 2 and 6, hydroxyl groups at positions 7 and 9, and methyl groups at positions 8 and 9b . The sodium atom replaces one hydrogen in the parent usnic acid molecule, creating a salt form with altered physicochemical properties including enhanced water solubility .
Nomenclature and Identifiers
The compound has several IUPAC and systematic names, reflecting different approaches to describing its complex structure:
-
sodium;2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-2-ide-1,3-dione
-
sodium;4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate
Additional identifiers include various registry numbers and synonyms such as BINAN, EVOSINA, and usnic acid sodium salt, which are used in different contexts including research literature, chemical databases, and commercial applications .
Physical and Chemical Properties
Molecular Properties
Sodium usnate exhibits distinct physical and chemical characteristics that influence its behavior in various systems. Based on its parent compound usnic acid, sodium usnate likely exists as a yellow solid under normal conditions, though with potentially different solubility characteristics due to its salt form .
The compound contains three rotatable bonds according to structural analysis, which contributes to its conformational flexibility and potential interaction with biological macromolecules . This property is particularly relevant for understanding its binding characteristics in biological systems.
Spectroscopic Properties
Spectroscopic analysis reveals that sodium usnate exhibits distinct absorption characteristics valuable for analytical detection. The compound shows maximum absorption at 290 nm in aqueous solutions and in a phosphate buffer (pH 3):methanol (11:20 V/V) mixture .
Table 2: Spectroscopic Properties of Sodium Usnate for Analytical Detection
Parameter | In Water | In Phosphate Buffer:Methanol |
---|---|---|
Maximum Wavelength | 290 nm | 290 nm |
Beer's Law Range | 0.1–5 µg·cm⁻³ | 1–12 µg·cm⁻³ |
Correlation Coefficient | 0.997 | 0.999 |
Molar Absorptivity | 3.16×10⁴ dm³·mol⁻¹·cm⁻¹ | 3.72×10⁴ dm³·mol⁻¹·cm⁻¹ |
Sandell's Sensitivity | 11.58 ng·cm⁻²/0.001 A | 9.83 ng·cm⁻²/0.001 A |
Detection Limit | 0.0721 μg·cm⁻³ | 0.163 μg·cm⁻³ |
Quantitation Limit | 0.2163 μg·cm⁻³ | 0.489 μg·cm⁻³ |
The high molar absorptivity values indicate strong absorption characteristics, making spectrophotometric methods particularly suitable for detecting and quantifying sodium usnate in various matrices .
Analytical Methods
UV Spectrophotometric Methods
Savić et al. developed and validated UV-spectrophotometric methods for the estimation of sodium usnate in pharmaceutical preparations . These methods exhibit several advantages including simplicity, precision, accuracy, and cost-effectiveness.
The validated methods demonstrate excellent linearity in the concentration ranges of 0.1–5 µg·cm⁻³ in water and 1–12 µg·cm⁻³ in phosphate buffer:methanol mixtures, with correlation coefficients of 0.997 and 0.999 respectively . The detection and quantitation limits establish the sensitivity boundaries for these analytical approaches.
These methods were validated according to International Council for Harmonisation (ICH) guidelines, demonstrating their reliability for pharmaceutical quality control applications. The relative standard deviation for these methods was reported to be less than 2%, indicating excellent precision and reproducibility .
Biological Activity and Applications
Compound | Target | Binding Affinity (kcal/mol) | Inhibition Constant |
---|---|---|---|
Sodium Usnate | Main Protease | -8.55 | 539.86 nM |
Usnic Acid | Main Protease | -8.05 | 1.27 µM |
Favipiravir | Main Protease | -4.25 | 764.13 µM |
Sodium Usnate | Spike Protein RBD | -6.53 | 16.40 µM |
Usnic Acid | Spike Protein RBD | -6.02 | 38.75 µM |
Favipiravir | Spike Protein RBD | -4.25 | 772.40 µM |
Antileishmanial Activity with Lanthanide Complexes
A recent study has reported on the antileishmanial activity of complexes formed between sodium usnate and various lanthanide ions. These complexes, represented as [LnL₃(H₂O)ₓ] where Ln includes La(III), Nd(III), Gd(III), Tb(III), Eu(III), and Sm(III), demonstrated enhanced activity against Leishmania amazonensis compared to sodium usnate alone .
The lanthanide complexes showed remarkable potency against both promastigote and intracellular amastigote forms of the parasite, with IC₅₀ values below 1.50 μM for promastigotes and below 7.52 μM for amastigotes . Among these complexes, EuL₃·3H₂O and NdL₃·3H₂O exhibited the highest selectivity with a selectivity index of approximately 7.0, indicating relatively lower toxicity to host cells while maintaining effectiveness against the parasite .
The mechanism of action appears to involve multiple pathways, including nitric oxide release and disruption of mitochondrial membrane potential. This suggests that coordination with lanthanide ions enhances the biological properties of sodium usnate while potentially improving its selectivity profile .
Relationship to Usnic Acid
Sodium usnate derives from usnic acid, a naturally occurring dibenzofuran derivative found in several lichen species. Usnic acid is a bitter, yellow substance that exists in both d- and l-forms as well as a racemic mixture in nature . It serves as a secondary metabolite in lichens, potentially protecting them from adverse effects of sunlight exposure and deterring grazing animals through its bitter taste .
The conversion to the sodium salt form modifies certain properties while maintaining the core structural features responsible for biological activity. This modification typically enhances water solubility, potentially altering bioavailability characteristics compared to the parent compound .
The relationship between usnic acid and sodium usnate is important for understanding the context of various studies and applications, as some properties and activities may be extrapolated from one form to the other, while others may differ significantly due to the altered physicochemical properties resulting from salt formation.
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